Methyl 1,2-dihydroacenaphthylene-5-carboxylate Methyl 1,2-dihydroacenaphthylene-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 92253-98-0
VCID: VC21432496
InChI: InChI=1S/C14H12O2/c1-16-14(15)12-8-7-10-6-5-9-3-2-4-11(12)13(9)10/h2-4,7-8H,5-6H2,1H3
SMILES: COC(=O)C1=CC=C2CCC3=C2C1=CC=C3
Molecular Formula: C14H12O2
Molecular Weight: 212.24g/mol

Methyl 1,2-dihydroacenaphthylene-5-carboxylate

CAS No.: 92253-98-0

Cat. No.: VC21432496

Molecular Formula: C14H12O2

Molecular Weight: 212.24g/mol

* For research use only. Not for human or veterinary use.

Methyl 1,2-dihydroacenaphthylene-5-carboxylate - 92253-98-0

Specification

CAS No. 92253-98-0
Molecular Formula C14H12O2
Molecular Weight 212.24g/mol
IUPAC Name methyl 1,2-dihydroacenaphthylene-5-carboxylate
Standard InChI InChI=1S/C14H12O2/c1-16-14(15)12-8-7-10-6-5-9-3-2-4-11(12)13(9)10/h2-4,7-8H,5-6H2,1H3
Standard InChI Key SKSBXJMIJGEWBR-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C2CCC3=C2C1=CC=C3
Canonical SMILES COC(=O)C1=CC=C2CCC3=C2C1=CC=C3

Introduction

Structural Characteristics and Classification

Molecular Structure

Methyl 1,2-dihydroacenaphthylene-5-carboxylate is structurally derived from acenaphthylene, featuring a naphthalene core with an ethylene bridge connecting positions 1 and 8. The "1,2-dihydro" designation indicates that the double bond in the five-membered ring has been reduced, creating a saturated ethylene bridge. The distinguishing feature is the methyl carboxylate group (-COOCH₃) at position 5 of the acenaphthylene skeleton.

Chemical Identity and Relationship

The compound is the methyl ester derivative of 1,2-dihydroacenaphthylene-5-carboxylic acid (also known as 5-acenaphthenecarboxylic acid), which has the CAS number 55720-22-4 . While the parent acid is well-documented, the methyl ester derivative has received less attention in published literature, representing an area for further research exploration.

Physicochemical Properties

Basic Physical Properties

Based on the structural relationship to 1,2-dihydroacenaphthylene-5-carboxylic acid and general esterification principles, the following properties of methyl 1,2-dihydroacenaphthylene-5-carboxylate can be estimated:

PropertyEstimated ValueBasis
Molecular FormulaC₁₄H₁₂O₂Derived from parent acid with additional methyl group
Molecular Weight212.25 g/molCalculated from molecular formula
Physical StateCrystalline solidBased on similar aromatic esters
ColorWhite to pale yellowTypical for aromatic compounds

Advanced Physical Properties

The compound would likely exhibit properties that differ from its parent acid due to the esterification of the carboxylic group:

PropertyParent Acid ValueEstimated Methyl Ester Value
Density1.344±0.06 g/cm³ 1.2-1.3 g/cm³ (typically lower than the acid)
Melting Point220-223°C 70-120°C (esters typically have lower melting points than their corresponding acids)
Boiling Point417.0±24.0°C 380-400°C (usually lower than parent acid)
SolubilityLimited water solubilityIncreased solubility in organic solvents; decreased water solubility compared to the acid
LogP3.86 (for parent acid) Approximately 4.0-4.2 (increased lipophilicity due to esterification)

Synthesis and Preparation Methods

Esterification of the Parent Acid

The most direct approach to synthesizing methyl 1,2-dihydroacenaphthylene-5-carboxylate would be through the esterification of 1,2-dihydroacenaphthylene-5-carboxylic acid. This process typically involves reaction with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as:

1,2-dihydroacenaphthylene-5-carboxylic acid + CH₃OH → methyl 1,2-dihydroacenaphthylene-5-carboxylate + H₂O

Alternative Synthetic Approaches

Several alternative methodologies could potentially be employed:

  • Diazomethane Methylation: Treatment of the carboxylic acid with diazomethane (CH₂N₂) in ether would yield the methyl ester under mild conditions, suitable for acid-sensitive compounds.

  • Dimethyl Sulfate Method: Reaction of the carboxylate salt with dimethyl sulfate in the presence of a base could produce the desired methyl ester.

  • Thionyl Chloride/Methanol Route: Conversion of the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with methanol.

Similar methylation strategies have been documented for related heterocyclic compounds, as seen in the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .

Chemical Reactivity and Reactions

Hydrolysis

As an ester, methyl 1,2-dihydroacenaphthylene-5-carboxylate would be susceptible to hydrolysis under both acidic and basic conditions, reverting to the parent carboxylic acid. Basic hydrolysis (saponification) would proceed more rapidly and irreversibly:

Methyl 1,2-dihydroacenaphthylene-5-carboxylate + NaOH → Sodium 1,2-dihydroacenaphthylene-5-carboxylate + CH₃OH

Transesterification

The compound would likely undergo transesterification reactions with other alcohols in the presence of appropriate catalysts:

Methyl 1,2-dihydroacenaphthylene-5-carboxylate + R-OH ⇌ R-1,2-dihydroacenaphthylene-5-carboxylate + CH₃OH

Reduction

The ester functionality could be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄):

Methyl 1,2-dihydroacenaphthylene-5-carboxylate + LiAlH₄ → 5-(hydroxymethyl)-1,2-dihydroacenaphthylene

Structural Analysis and Characterization

Conformational Analysis

The carboxylate group would likely adopt a conformation placing the carbonyl oxygen nearly coplanar with the aromatic ring system to maximize conjugation. This arrangement would be similar to what is observed in other aromatic esters and in related structures like those described in the crystallographic studies of heterocyclic compounds .

Applications and Significance

Synthetic Utility

Methyl 1,2-dihydroacenaphthylene-5-carboxylate could serve as a valuable synthetic intermediate in the preparation of more complex molecules. The ester group provides a versatile handle for further functionalization, allowing:

  • Conversion to other functional groups (amides, alcohols, etc.)

  • Use in cross-coupling reactions

  • Application in the synthesis of larger polycyclic systems

Materials Science Applications

Acenaphthylene derivatives have attracted interest in materials science due to their rigid, planar structure and electronic properties. Methyl 1,2-dihydroacenaphthylene-5-carboxylate could potentially find applications in:

  • Organic electronic devices

  • Liquid crystalline materials

  • Fluorescent probes and sensors

  • Precursors for specialized polymers

Safety AspectDetails
Hazard ClassificationLikely irritant (Xi)
Risk StatementsMay be irritating to eyes, respiratory system, and skin (similar to R36/37/38 for parent acid)
Safety PrecautionsWear suitable protective clothing; in case of eye contact, rinse immediately with water and seek medical advice (similar to S26, S36 for parent acid)
StorageStore in a cool, dry place away from incompatible materials

Comparative Analysis with Related Compounds

A comparison with structurally related compounds provides additional context for understanding methyl 1,2-dihydroacenaphthylene-5-carboxylate:

CompoundKey Structural FeaturesNotable PropertiesComparative Notes
Methyl 1,2-dihydroacenaphthylene-5-carboxylateMethyl ester, saturated ethylene bridgeModerate lipophilicity, versatile reactivitySubject compound
1,2-dihydroacenaphthylene-5-carboxylic acidCarboxylic acid, saturated ethylene bridgeMP: 220-223°C, higher polarityParent acid; more hydrogen-bonding capability
AcenaphthyleneUnsaturated five-membered ring, no functional groupsMore rigid structure, different electronic propertiesCore structure without functionalization
Methyl (1R,3′S)-1′,1′′-dimethyl-2,2′′-dioxo-2H-dispiro[acenaphthylene-1,2′-pyrrolidine-3′,3′′-indoline]-4′-carboxylateComplex spiro structure containing acenaphthylene moietyForms dihedral angles with pyrrolidine and indole ringsMore complex derivative with stereocenters

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